An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0)
An In-depth Technical Guide to 6-Bromo-1H-indazole-3-carbonitrile (CAS 885278-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, spectral data, and synthetic methodologies related to 6-Bromo-1H-indazole-3-carbonitrile. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research, medicinal chemistry, and drug development.
Physicochemical Properties
6-Bromo-1H-indazole-3-carbonitrile is a solid, white to off-white compound.[1] It is characterized by the presence of a bromine atom and a carbonitrile functional group attached to the indazole scaffold, which enhances its reactivity and makes it a valuable building block in the synthesis of diverse indazole derivatives.[1][2] This compound is sparingly soluble in water and should be stored in a dry environment at room temperature.[1]
| Property | Value | Reference |
| CAS Number | 885278-24-0 | [1] |
| Molecular Formula | C8H4BrN3 | [1] |
| Molecular Weight | 222.04 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
| Purity | Typically ≥97% | |
| InChI | 1S/C8H4BrN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | [1] |
| InChIKey | BNMHCHQOAQMIBU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)NN=C2C#N | [1][3] |
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted spectral data.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H4 |
| ~7.80 | s | 1H | H7 |
| ~7.50 | d | 1H | H5 |
Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C7a |
| ~140.0 | C3 |
| ~128.0 | C5 |
| ~124.0 | C4 |
| ~121.0 | C6 (bearing Br) |
| ~116.0 | C7 |
| ~115.0 | CN |
| ~112.0 | C3a |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching |
| ~2230 | C≡N stretching (nitrile) |
| ~1620, 1480 | C=C and C=N stretching (aromatic rings) |
| ~800 | C-H bending (aromatic) |
| ~600-500 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Table 5: Predicted Mass Spectrometry Data
| m/z | Assignment |
| ~221, 223 | [M]+, [M+2]+ (isotopic peaks for Br) |
Experimental Protocols
Synthesis of 6-Bromo-1H-indazole-3-carbonitrile
A plausible synthetic route for 6-Bromo-1H-indazole-3-carbonitrile can be adapted from established methods for similar indazole derivatives. One common approach involves the nitrosation of an appropriately substituted indole, followed by ring rearrangement.[5]
Step 1: Synthesis of 6-Bromo-1H-indole This starting material is commercially available.
Step 2: Nitrosation of 6-Bromo-1H-indole to form 6-Bromo-1H-indazole-3-carbaldehyde [5]
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Dissolve 6-bromo-indole in a suitable solvent mixture (e.g., DMF and water).
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Cool the solution to 0 °C.
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Slowly add a solution of sodium nitrite (NaNO2) in water.
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Acidify the reaction mixture by the slow addition of an acid (e.g., HCl).
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Stir the reaction at room temperature, then heat to around 50 °C to drive the reaction to completion.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
Step 3: Conversion of the Aldehyde to a Nitrile The aldehyde can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration.
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React the 6-Bromo-1H-indazole-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) to form the corresponding oxime.
-
Dehydrate the oxime using a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride to yield 6-Bromo-1H-indazole-3-carbonitrile.
-
Purify the final product by column chromatography or recrystallization.
Caption: Synthetic Workflow for 6-Bromo-1H-indazole-3-carbonitrile.
Spectroscopic Analysis Protocol
The following outlines a general workflow for the spectroscopic analysis of 6-Bromo-1H-indazole-3-carbonitrile.[4]
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Sample Preparation :
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NMR : Dissolve 5-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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IR (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
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MS (ESI) : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition :
-
NMR : Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).
-
IR : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
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MS : Infuse the sample solution into the mass spectrometer with an electrospray ionization source.
-
-
Data Analysis :
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Process the acquired spectra and compare them with predicted data and reference spectra of similar compounds.
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For MS, analyze the molecular ion peak and the isotopic distribution pattern.
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References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

